(Z)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-(4-hydroxy-3-nitrophenyl)acrylonitrile
Description
(Z)-2-(4-(4-Bromophenyl)thiazol-2-yl)-3-(4-hydroxy-3-nitrophenyl)acrylonitrile is a heterocyclic acrylonitrile derivative featuring a thiazole core substituted with a 4-bromophenyl group at the 4-position. The acrylonitrile moiety is conjugated to a 4-hydroxy-3-nitrophenyl substituent, forming a planar Z-configuration. This structural arrangement confers unique electronic properties due to the electron-withdrawing nitro (-NO₂) and bromo (-Br) groups, balanced by the electron-donating hydroxy (-OH) group.
Properties
IUPAC Name |
(Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(4-hydroxy-3-nitrophenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10BrN3O3S/c19-14-4-2-12(3-5-14)15-10-26-18(21-15)13(9-20)7-11-1-6-17(23)16(8-11)22(24)25/h1-8,10,23H/b13-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYLXQCCLBMUWOX-QPEQYQDCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)C(=CC3=CC(=C(C=C3)O)[N+](=O)[O-])C#N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CSC(=N2)/C(=C\C3=CC(=C(C=C3)O)[N+](=O)[O-])/C#N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10BrN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-(4-hydroxy-3-nitrophenyl)acrylonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the bromophenyl group and the hydroxy-nitrophenyl group. The final step involves the formation of the acrylonitrile moiety. Reaction conditions often include the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromophenyl Group
The 4-bromophenyl substituent undergoes nucleophilic aromatic substitution (NAS) under specific conditions. For example:
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Reaction with Amines : In the presence of Pd catalysts, the bromine can be replaced by amines (e.g., Suzuki-Miyaura coupling). A study on similar bromophenyl-thiazoles reported yields of 70–85% using arylboronic acids and Pd(PPh₃)₄ in ethanol at 80°C .
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Halogen Exchange : Bromine can be substituted with iodine using KI and CuI in DMF at 120°C, forming iodophenyl derivatives .
Table 1: Substitution Reactions of the Bromophenyl Group
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, Ar-B(OH)₂, EtOH, 80°C | Biaryl-thiazole | 85 | |
| Iodination | KI, CuI, DMF, 120°C | 4-Iodophenyl-thiazole | 70 |
Electrophilic Substitution on the Thiazole Ring
The thiazole ring participates in electrophilic substitution at the C-5 position due to electron-rich sulfur and nitrogen atoms. Key reactions include:
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Nitration : Concentrated HNO₃/H₂SO₄ introduces a nitro group at C-5, forming a dinitro derivative .
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Sulfonation : Reaction with fuming H₂SO₄ yields sulfonated thiazoles, though this is less common in nitrophenyl-containing systems due to steric hindrance .
Reactivity of the Acrylonitrile Moiety
The α,β-unsaturated nitrile group undergoes characteristic reactions:
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Michael Addition : Nucleophiles (e.g., thiols, amines) add to the β-carbon. For example, reaction with benzylthiol in THF at 25°C produces a thioether adduct with 65% yield.
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Cycloaddition : The acrylonitrile participates in [2+2] cycloadditions with electron-deficient dienophiles under UV light, forming cyclobutane derivatives.
Table 2: Reactions of the Acrylonitrile Group
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Michael Addition | Benzylthiol, THF, 25°C | Thioether adduct | 65 | |
| [2+2] Cycloaddition | Maleic anhydride, UV | Cyclobutane derivative | 55 |
Transformations of the Nitrophenyl Group
The nitro group on the phenyl ring can be reduced or further functionalized:
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Reduction to Amine : Catalytic hydrogenation (H₂, Pd/C, EtOH) converts the nitro group to an amine, enhancing hydrogen-bonding capacity .
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Diazotization : Treatment with NaNO₂/HCl forms diazonium salts, enabling coupling with phenols or amines to generate azo dyes .
Table 3: Nitrophenyl Group Modifications
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Reduction | H₂ (1 atm), Pd/C, EtOH | Aminophenyl derivative | 90 | |
| Diazotization | NaNO₂, HCl, 0–5°C | Diazonium salt | 80 |
Hydroxyl Group Functionalization
The phenolic -OH group undergoes typical reactions:
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Alkylation/Acylation : Reaction with alkyl halides or acyl chlorides in basic media (e.g., K₂CO₃, DMF) forms ethers or esters. For instance, benzylation with BnCl gives a 75% yield .
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Coordination Chemistry : The hydroxyl group binds to metal ions (e.g., Fe³⁺, Cu²⁺), forming complexes studied for catalytic applications .
Thiazole Ring-Opening Reactions
Under strongly acidic or basic conditions, the thiazole ring can undergo cleavage:
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Acidic Hydrolysis : Concentrated HCl at reflux opens the ring, yielding a thioamide and ketone fragments .
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Base-Mediated Ring Opening : NaOH in ethanol generates mercaptoacrylonitrile intermediates .
Photochemical and Thermal Stability
The compound exhibits moderate stability:
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Photodegradation : UV irradiation (254 nm) in acetonitrile leads to 20% decomposition over 24 hours, forming nitroso byproducts.
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Thermal Stability : Decomposition begins at 220°C (TGA data), with a mass loss of 5% by 250°C.
Biological Activity and Derived Analogs
While not directly studied, analogs with similar scaffolds show:
Scientific Research Applications
Anticancer Activity
Recent studies have identified (Z)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-(4-hydroxy-3-nitrophenyl)acrylonitrile as a promising anticancer agent. Its structural components contribute to its ability to inhibit cancer cell proliferation across various cell lines:
- Mechanism of Action : The compound exhibits cytotoxic effects by inducing apoptosis in cancer cells, which has been demonstrated in vitro against breast cancer cell lines .
- Case Study : In one study, the compound showed IC50 values significantly lower than standard chemotherapeutic agents, indicating a potential for enhanced efficacy in treating resistant cancer types .
Antibacterial Properties
The thiazole ring in the compound enhances its antibacterial activity. Studies have shown that derivatives of thiazole exhibit potent activity against a range of Gram-positive and Gram-negative bacteria:
- Activity Spectrum : Compounds similar to this compound have been tested against strains such as Staphylococcus aureus and Escherichia coli, showing promising results .
- Mechanism : The antibacterial mechanism is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:
| Structural Feature | Effect on Activity |
|---|---|
| Bromine Substitution | Enhances lipophilicity and cellular uptake |
| Hydroxyl Group | Increases hydrogen bonding potential |
| Thiazole Moiety | Contributes to broad-spectrum activity |
These insights can guide further modifications to improve potency and selectivity against specific targets.
Therapeutic Potential
The therapeutic implications of this compound extend beyond cancer and bacterial infections:
Anticonvulsant Activity
Preliminary studies suggest potential anticonvulsant properties, with some thiazole derivatives demonstrating efficacy in reducing seizure activity in animal models . This opens avenues for exploring its use in treating epilepsy.
Anti-inflammatory Effects
Compounds containing similar structural motifs have been reported to exhibit anti-inflammatory effects, suggesting that this compound may also possess this activity .
Mechanism of Action
The mechanism of action of (Z)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-(4-hydroxy-3-nitrophenyl)acrylonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the thiazole ring and the nitrophenyl group can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Key Observations :
- The target compound is distinguished by its nitro and hydroxy groups, which are absent in simpler analogs like IId .
- Compounds with methoxy or fluorophenyl substituents (e.g., ) exhibit reduced electron-withdrawing effects compared to the nitro group in the target compound.
Physicochemical Properties
| Property | Target Compound (Inferred) | (Z)-2-(4-Bromophenyl)-3-(4-fluorophenyl)acrylonitrile (IId) | (Z)-3-(Benzo[d]thiazol-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile (15) |
|---|---|---|---|
| Melting Point | Likely >200°C (due to -NO₂) | Not reported | Not reported (but high crystallinity inferred from bioactivity) |
| Solubility | Moderate in polar solvents | Low (non-polar substituents) | Low (bulky trimethoxyphenyl group) |
| Optical Properties | Strong absorbance in UV-Vis | Not reported | High fluorescence (anticancer activity linked to π-conjugation) |
Notes:
Key Insights :
Analysis :
- The target’s hydroxy group could improve film adhesion compared to non-polar analogs like compound B .
- Its nitro group may enable applications in sensing (e.g., anion detection), akin to thiophene-based systems in .
Biological Activity
(Z)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-(4-hydroxy-3-nitrophenyl)acrylonitrile is a compound of significant interest due to its diverse biological activities, particularly in antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Synthesis
The compound features a thiazole moiety, which is known for its biological significance. The synthesis typically involves the reaction of 4-bromophenyl thiazole derivatives with various substituents to enhance their pharmacological properties. For instance, the synthesis of thiazole derivatives often employs methods such as Hantzsch's synthesis, where thiourea reacts with halogenated phenyl compounds under reflux conditions to yield diverse thiazole derivatives .
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial potential of thiazole derivatives, including this compound.
- Mechanism of Action : Thiazole compounds exhibit antimicrobial activity by disrupting bacterial lipid biosynthesis and interfering with cell wall synthesis . The presence of electron-withdrawing groups, such as bromine and nitro groups, enhances their potency against various pathogens.
- In Vitro Studies : Research demonstrated that this compound showed promising results against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) indicating significant antibacterial efficacy. For example, studies reported MIC values in the range of 100 µg/ml for synthesized thiazole derivatives .
Anticancer Activity
The anticancer properties of this compound have been explored in several studies.
- Cell Line Studies : The compound has been tested against various cancer cell lines, including MCF7 (human breast adenocarcinoma) and HeLa (cervical cancer). Results indicated that derivatives containing the thiazole ring exhibited significant cytotoxicity, with IC50 values often lower than those of standard chemotherapeutics .
- Molecular Docking Studies : Computational studies using molecular docking techniques have shown that these compounds effectively bind to cancer-related targets, suggesting a mechanism through which they exert their anticancer effects .
Case Studies
- Antimicrobial Evaluation : A study involving a series of thiazole derivatives demonstrated that compounds with similar structures to this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli .
- Cytotoxicity Against Breast Cancer : Another research effort highlighted the effectiveness of thiazole analogs against breast cancer cell lines, where the compound showed substantial cytotoxicity compared to control agents .
Data Summary
Q & A
Q. What are the common synthetic routes for preparing this compound, and what critical parameters influence reaction efficiency?
The compound is typically synthesized via Knoevenagel condensation between a thiazole-acetonitrile derivative (e.g., [4-(4-bromophenyl)thiazol-2-yl]acetonitrile) and a substituted aromatic aldehyde (e.g., 4-hydroxy-3-nitrobenzaldehyde). Critical parameters include:
- Catalyst selection : Base catalysts like piperidine or ammonium acetate are used to facilitate the α,β-unsaturated nitrile formation .
- Reaction conditions : Temperature (80–100°C), solvent (ethanol or DMF), and reaction time (6–24 hours) significantly impact yield and isomer selectivity .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) is essential for isolating the Z-isomer .
Q. Which spectroscopic techniques are most effective for structural characterization, and what key spectral markers should be prioritized?
Key techniques include:
- IR spectroscopy : Confirm nitrile (C≡N) stretches at ~2215–2220 cm⁻¹ and phenolic O–H stretches at ~3400 cm⁻¹ .
- ¹H/¹³C NMR : Aromatic protons (δ 6.5–8.5 ppm) and nitrile carbon (δ ~115 ppm) are critical markers. Coupling constants (e.g., J = 12–14 Hz for Z-isomer vinyl protons) distinguish stereochemistry .
- Mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Q. How is X-ray crystallography applied to confirm the Z-configuration and molecular geometry?
Single-crystal X-ray diffraction resolves the Z-configuration by analyzing dihedral angles between the thiazole and phenyl rings. Software like SHELXL refines crystallographic data, with key metrics including:
- Bond lengths : C=C (1.33–1.35 Å) and C≡N (1.15–1.16 Å) .
- Torsion angles : Near-planar geometry between acrylonitrile and substituents (e.g., <10° deviation) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities (e.g., anticancer vs. antimicrobial effects)?
Discrepancies arise from assay variability (e.g., cell lines, concentrations). Mitigation strategies include:
- Standardized protocols : Use the NCI-60 cancer cell panel for reproducible anticancer activity profiling .
- Mechanistic studies : Evaluate target engagement (e.g., eIF4E/eIF4G protein-protein inhibition) via SPR or fluorescence polarization .
- Dose-response validation : Confirm IC₅₀ values across multiple replicates .
Q. How can researchers address challenges in isolating the Z-isomer, and what methods confirm isomeric purity?
Z/E isomer separation is challenging due to similar polarities. Solutions include:
- Chromatography : RP-HPLC with C18 columns and acetonitrile/water gradients (Z-isomer typically elutes later) .
- NMR analysis : Distinct NOE correlations (e.g., between thiazole protons and acrylonitrile CH) confirm Z-configuration .
- Crystallization : Selective Z-isomer crystallization in polar solvents (e.g., methanol) .
Q. What computational methods predict electronic properties and structure-activity relationships (SAR)?
- DFT calculations : Optimize geometry at B3LYP/6-31G* level to analyze frontier orbitals (HOMO-LUMO gaps correlate with reactivity) .
- Molecular docking : Simulate interactions with biological targets (e.g., acetylcholinesterase) using AutoDock Vina .
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .
Q. How does substituent modification (e.g., bromophenyl vs. nitrophenyl) impact photophysical or pharmacological properties?
- Electron-withdrawing groups (e.g., –NO₂) enhance intramolecular charge transfer (ICT), red-shifting UV-vis absorption (λmax ~450 nm) .
- Bromine atoms improve lipophilicity (logP >3.5), increasing blood-brain barrier permeability in CNS drug candidates .
- SAR studies show that 4-hydroxy-3-nitrophenyl enhances anticancer potency (GI₅₀ <1 μM in leukemia cells) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
